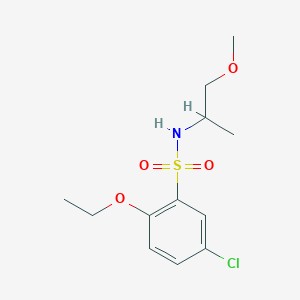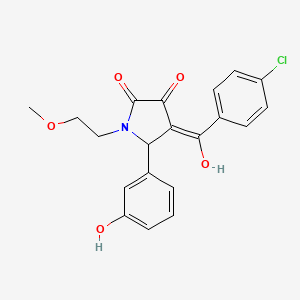
5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide is not well understood. However, it has been proposed that the compound inhibits the activity of enzymes, such as carbonic anhydrase II, III, and IX, and acetylcholinesterase, by binding to their active sites. The binding of the compound to the active site of the enzyme prevents the substrate from binding, thereby inhibiting the enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have inhibitory activity against various enzymes, such as carbonic anhydrase II, III, and IX, and acetylcholinesterase. The inhibition of these enzymes has been found to have potential therapeutic applications in the treatment of various diseases, such as glaucoma, epilepsy, and Alzheimer's disease. The compound has also been found to have potential anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide in lab experiments are its unique properties, such as inhibitory activity against various enzymes and potential anticancer activity. The limitations of using the compound in lab experiments are its low solubility in water and its potential toxicity.
Zukünftige Richtungen
For the research on 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the identification of its potential therapeutic applications. Further studies are needed to determine the toxicity and pharmacokinetics of the compound in vivo. The compound can also be modified to improve its solubility and potency.
Synthesemethoden
The synthesis of 5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide has been reported in the literature using various methods. One of the methods involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with N-(2-methoxy-1-methylethyl)amine in the presence of a base. Another method involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with N-isopropyl-N-(2-methoxyethyl)amine in the presence of a base. The yield of the compound using these methods is reported to be around 70-80%.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-N-(2-methoxy-1-methylethyl)benzenesulfonamide has been extensively used in scientific research for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to have inhibitory activity against various enzymes, such as carbonic anhydrase II, III, and IX, and acetylcholinesterase. The compound has also been found to have potential anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
5-chloro-2-ethoxy-N-(1-methoxypropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4S/c1-4-18-11-6-5-10(13)7-12(11)19(15,16)14-9(2)8-17-3/h5-7,9,14H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYVPNCHMLSYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5419542.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5419546.png)
![4-{1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5419552.png)


![2-[2-(3-fluorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5419573.png)
![2-(2-fluorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5419574.png)

![5-[(3-fluorophenoxy)methyl]-N-[1-(hydroxymethyl)cycloheptyl]-1H-pyrazole-3-carboxamide](/img/structure/B5419584.png)

![N-benzyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5419610.png)
![(4R)-4-{4-[4-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5419624.png)
![7-[(1-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5419627.png)
